Carazolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Diabetes Treatment

Field: Medicinal Chemistry

Application: Carbazole derivatives, including Carazolol, have gained a lot of attention due to their wide range of biological and pharmacological properties, including their role in the pathogenesis and development of diabetes.

Antimicrobial Activity

Application: Carbazole derivatives, including Carazolol, have shown significant antimicrobial and antifungal activities.

Artificial Insemination in Cows

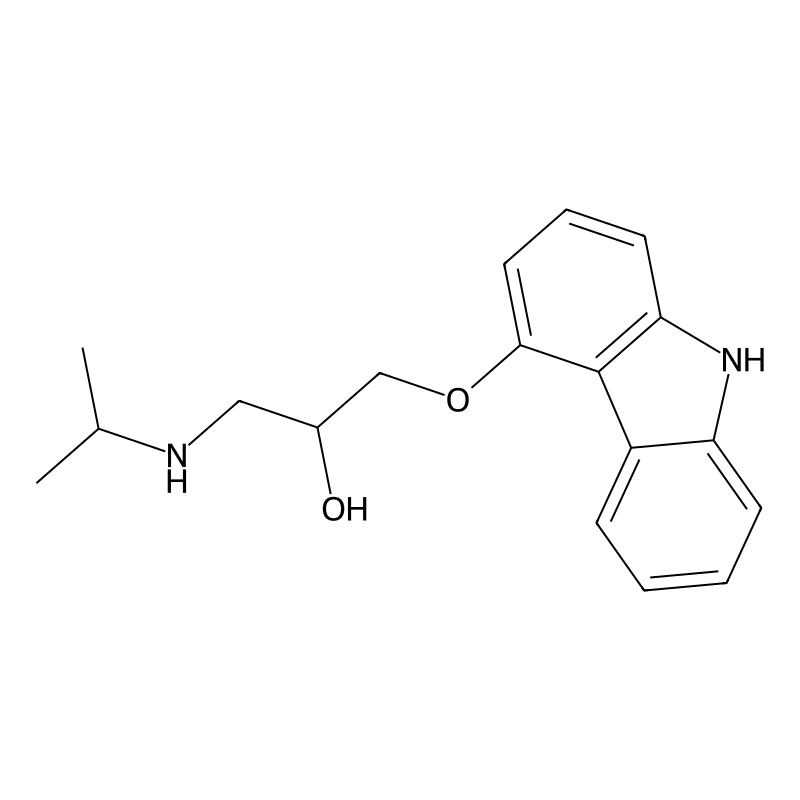

Carazolol, known chemically as (S)-carazolol, is a beta-adrenergic receptor antagonist that belongs to the class of organic compounds known as carbazoles. Its chemical formula is and it has a molecular weight of approximately 298.38 g/mol. The compound is characterized by a three-ring system that includes a pyrrole ring fused to two benzene rings, making it part of the indole and carbazole subclasses of heterocyclic compounds .

Carazolol acts as an inverse agonist at beta-adrenergic receptors. Unlike regular antagonists that simply block receptor activation, inverse agonists induce a conformational change in the receptor, leading to a constant inhibitory effect even in the absence of adrenaline or noradrenaline []. This mechanism translates to a sustained decrease in heart rate and blood pressure, making Carazolol a potential therapeutic candidate for hypertension.

Interestingly, research suggests Carazolol might also possess a high affinity for the beta-3 adrenergic receptor subtype []. This receptor subtype plays a role in fat metabolism and thermogenesis. Further investigation into this interaction might reveal additional therapeutic applications for Carazolol.

Carazolol exhibits significant biological activity as a beta-adrenergic antagonist. It primarily targets beta-2 adrenergic receptors, which are crucial in regulating cardiovascular functions. The compound has been studied for its effects on lowering blood pressure and managing conditions like hypertension. Its mechanism of action involves inhibiting the binding of catecholamines such as epinephrine and norepinephrine to their receptors, thus reducing sympathetic nervous system activity .

The most common synthesis method for carazolol involves the following steps:

- Starting Material: 4-Hydroxycarbazole.

- Reagent: Epichlorohydrin.

- Reaction Conditions: Conducted in an alkaline environment to facilitate ether formation.

- Product Isolation: The product is purified through standard techniques such as crystallization or chromatography.

Alternative methods may include modifications to introduce iodine or other substituents to enhance biological properties or imaging capabilities .

Carazolol has several applications, particularly in pharmacology:

- Hypertension Treatment: Used as an antihypertensive agent due to its ability to block beta-adrenergic receptors.

- Research Tool: Employed in studies investigating beta-receptor activity and related physiological responses.

- Potential Imaging Agent: Modified versions of carazolol have been explored for use in radiolabeling techniques for medical imaging purposes .

Studies on carazolol's interactions reveal its role as a competitive antagonist at beta-adrenergic receptors. It has been shown to influence various physiological processes, including heart rate and vascular resistance. Interaction studies often focus on its effects when combined with other adrenergic agents or its influence on different receptor subtypes .

Carazolol shares structural similarities with several other compounds that exhibit beta-adrenergic antagonism. Here are some notable comparisons:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Carvedilol | Beta-blocker | Hypertension, Heart Failure | Dual action (beta and alpha antagonism) |

| Propranolol | Non-selective Beta-blocker | Anxiety, Hypertension | Lipophilic nature allows for central nervous system effects |

| Timolol | Non-selective Beta-blocker | Glaucoma | Topical application for intraocular pressure control |

Carazolol is unique due to its specific targeting of beta-2 receptors and its potential for further modifications that enhance its biological activity or imaging capabilities .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB2 [HSA:154] [KO:K04142]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

beta-ADRENOCEPTOR_BLOCKING_AGENT -> -> JECFA Functional Classes

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

2: Kruk I, Michalska T, Kładna A, Aboul-Enein HY. Prooxidant action of carazolol in the Fenton-like reaction. Luminescence. 2011 Nov-Dec;26(6):429-33. doi: 10.1002/bio.1248. Epub 2010 Sep 14. PubMed PMID: 20842633.

3: Zawadzka I, Rodziewicz L. [Determination of azaperone and carazolol residues in animals kidney using LC-MS/MS method]. Rocz Panstw Zakl Hig. 2009;60(1):19-23. Polish. PubMed PMID: 19579764.

4: Méjean A, Guillaume JL, Strosberg AD. Carazolol: a potent, selective beta 3-adrenoceptor agonist. Eur J Pharmacol. 1995 Nov 30;291(3):359-66. PubMed PMID: 8719421.

5: Rudloff PR, Bostedt H. [Effect of the beta blockader carazolol (Suacron) on parturition in sows]. Tierarztl Prax. 1984;12(4):443-9. German. PubMed PMID: 6152081.

6: Berridge MS, Nelson AD, Zheng L, Leisure GP, Miraldi F. Specific beta-adrenergic receptor binding of carazolol measured with PET. J Nucl Med. 1994 Oct;35(10):1665-76. PubMed PMID: 7931670.

7: Bartsch W, Sponer G, Dietmann K, Kohler M. Comparative investigation on the cardio-protective action of the beta-blockers carazolol, propranolol and pindolol in rats. Arzneimittelforschung. 1981;31(11):1885-8. PubMed PMID: 6119093.

8: Holtz W, Schmidt-Baulain R, Meyer H, Welp C. Control of prostaglandin-induced parturition in sows by injection of the beta-adrenergic blocking agent carazolol or carazolol and oxytocin. J Anim Sci. 1990 Dec;68(12):3967-71. PubMed PMID: 1981062.

9: Lefebvre HP, Jaeg JP, Rico AG, Toutain PL, Braun JP. Variations of plasma creatine kinase in rabbits following repetitive blood sampling effects of pretreatment with acepromazine, carazolol and dantrolene. Eur J Clin Chem Clin Biochem. 1992 Jul;30(7):425-8. PubMed PMID: 1356023.

10: Engelsma JW, Simons J. Simple fluorimetric screening for carazolol in swine kidneys by means of Sep-Pak cartridges. Vet Q. 1985 Jan;7(1):73-6. PubMed PMID: 2858140.

11: España F, Pérez-Marín CC, Santiago-Moreno J, Ziecik A. Effect of carazolol on the oestrous behaviour and concentrations of luteinising hormone and steroids in lactating cows during the periovulatory period. Vet Rec. 2007 Jun 9;160(23):799-803. PubMed PMID: 17558028.

12: Gündüz MC, Turna O, Cirit U, Uçmak M, Tek C, Sabuncu A, Bacinoğlu S. Lambing rates and litter size following carazolol administration prior to insemination in Kivircik ewes. Anim Reprod Sci. 2010 Mar;118(1):32-6. doi: 10.1016/j.anireprosci.2009.06.001. PubMed PMID: 19586730.

13: Berridge MS, Cassidy EH, Terris AH, Vesselle JM. Preparation and in vivo binding of [11C]carazolol, a radiotracer for the beta-adrenergic receptor. Int J Rad Appl Instrum B. 1992 Jul;19(5):563-9. PubMed PMID: 1356952.

14: Nasr MT, Abdel-Ghaffar AE, Agag MA. [Effect of the beta receptor blockader carazolol on the dropping and retention of the placenta in the camel (C. dromedarius)]. Tierarztl Prax. 1996 Jun;24(3):319-21. German. PubMed PMID: 8767196.

15: Doze P, Elsinga PH, de Vries EF, Van Waarde A, Vaalburg W. Mutagenic activity of a fluorinated analog of the beta-adrenoceptor ligand carazolol in the Ames test. Nucl Med Biol. 2000 Apr;27(3):315-9. PubMed PMID: 10832089.

16: Salom D, Padayatti PS, Palczewski K. Crystallization of G protein-coupled receptors. Methods Cell Biol. 2013;117:451-68. doi: 10.1016/B978-0-12-408143-7.00024-4. PubMed PMID: 24143992; PubMed Central PMCID: PMC4605854.

17: Rose MD, Shearer G. Determination of tranquilisers and carazolol residues in animal tissue using high-performance liquid chromatography with electrochemical detection. J Chromatogr. 1992 Oct 30;624(1-2):471-7. PubMed PMID: 1362965.

18: Peeters E, Neyt A, Beckers F, De Smet S, Aubert AE, Geers R. Influence of supplemental magnesium, tryptophan, vitamin C, and vitamin E on stress responses of pigs to vibration. J Anim Sci. 2005 Jul;83(7):1568-80. PubMed PMID: 15956466.

19: Haagsma N, Bathelt ER, Engelsma JW. Thin-layer chromatographic screening method for the tranquillizers azaperone, propiopromazine and carazolol in pig tissues. J Chromatogr. 1988 Jan 29;436(1):73-9. PubMed PMID: 2897377.

20: Kadir F, Zuidema J, Pijpers A, Melendez R, Vulto A, Verheijden JH. Pharmacokinetics of intravenously, intramuscularly and intra-adiposely administered carazolol in pigs. J Vet Pharmacol Ther. 1990 Dec;13(4):350-5. PubMed PMID: 1981082.